molecular formula C14H10ClN3O B12311693 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B12311693
M. Wt: 271.70 g/mol
InChI Key: HISVCTQVXXJITH-UHFFFAOYSA-N
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Description

2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of amines or alcohols depending on the specific conditions.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline: Similar structure but lacks the chlorine atom, resulting in different electronic properties.

    2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Chlorine atom is positioned differently, affecting its reactivity and applications.

    2-(5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)aniline:

Uniqueness

2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and as a pharmacophore in drug design.

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10ClN3O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H,16H2

InChI Key

HISVCTQVXXJITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)N

Origin of Product

United States

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